5-But-3-en-1-yl-1,3,4-oxadiazol-2-amine
Overview
Description
5-But-3-en-1-yl-1,3,4-oxadiazol-2-amine is a useful research compound. Its molecular formula is C6H9N3O and its molecular weight is 139.16 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 5-But-3-en-1-yl-1,3,4-oxadiazol-2-amine are Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in muscle contraction and other functions .
Mode of Action
this compound interacts with its targets, AChE and BChE, by inhibiting their activity. This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The increased acetylcholine levels can then enhance the transmission of nerve signals .
Biochemical Pathways
The inhibition of AChE and BChE by this compound affects the cholinergic pathway. This pathway is involved in various physiological processes, including muscle contraction, heart rate regulation, and learning and memory functions. The increased acetylcholine levels resulting from AChE and BChE inhibition can enhance these processes .
Pharmacokinetics
Similar compounds with a 1,3,4-oxadiazole ring are known to be highly soluble in water and other polar solvents , which can influence their absorption and distribution
Result of Action
The inhibition of AChE and BChE by this compound leads to an increase in acetylcholine levels. This can enhance nerve signal transmission, potentially improving muscle contraction and cognitive functions. The specific molecular and cellular effects of this compound require further investigation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the azide group in similar compounds can control the melting point and increase the energy of the compound . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other substances in the environment.
Properties
IUPAC Name |
5-but-3-enyl-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-2-3-4-5-8-9-6(7)10-5/h2H,1,3-4H2,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBUPIUJNJNYPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=NN=C(O1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677743 | |
Record name | 5-(But-3-en-1-yl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219827-75-4 | |
Record name | 5-(3-Buten-1-yl)-1,3,4-oxadiazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219827-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(But-3-en-1-yl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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